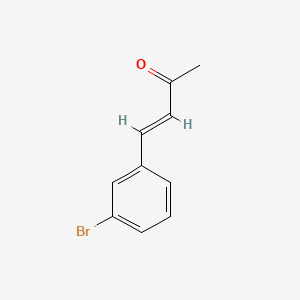

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one

説明

Synthesis Analysis

The synthesis of various (E)-1-(3-bromo-phenyl)-3-phenylprop-2-en-1-one derivatives has been reported through different methods. For instance, the synthesis of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one involves reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a catalyst . Similarly, other derivatives have been synthesized using Crossed-Aldol condensation of bromoacetophenone with various substituted and unsubstituted benzaldehydes in the presence of sodium hydroxide . These methods typically yield a series of substituted compounds with high purity and good yields, as reported in the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using different spectroscopic techniques and theoretical calculations. Single-crystal X-ray diffraction has been used to determine the structure of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one, revealing significant interactions with water molecules . The dihedral angles between the benzene rings and the enone plane have been measured, providing insight into the planarity and overall geometry of the molecules . Density Functional Theory (DFT) calculations have been employed to predict the vibrational frequencies, molecular electrostatic potential, and other properties .

Chemical Reactions Analysis

The reactivity of these compounds has been explored through various chemical reactions. For example, 1-bromo-3-buten-2-one, a related building block, has been investigated for its potential in organic synthesis, including reductions and reactions with primary amines and activated methylene compounds . The local reactive properties of the molecules have been studied using quantum-molecular descriptors such as Fukui functions, which help identify reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by their spectral data, including UV, IR, and NMR spectra. The effects of substituents on the functional group frequencies and chemical shifts have been analyzed using Hammett substituent constants and other statistical methods . The antimicrobial activities of some derivatives have also been screened, indicating potential biological applications . Additionally, the nonlinear optical features and thermodynamic properties of these compounds have been outlined theoretically .

科学的研究の応用

Enzyme Inhibition Properties

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one and its derivatives have been synthesized and evaluated for their inhibitory effects on various enzymes. They have shown to be effective inhibitors of carbonic anhydrase I and II isoenzymes, acetylcholinesterase, and butyrylcholinesterase, with Ki values indicating significant inhibitory potential. This suggests their potential use in research related to enzyme activity and inhibition (Bayrak et al., 2017).

Nonlinear Optical Properties

Studies have also investigated the nonlinear optical (NLO) properties of (E)-4-(3-Bromo-phenyl)-but-3-en-2-one derivatives. These compounds exhibit significant third-order NLO properties, which are desirable for applications in semiconductor devices and other electronic applications. The studies include both experimental and theoretical approaches, providing insights into the potential use of these compounds in optoelectronics (Shkir et al., 2019).

Antimicrobial Activities

Another area of application is in the field of antimicrobial research. Derivatives of (E)-4-(3-Bromo-phenyl)-but-3-en-2-one have been synthesized and tested for their antimicrobial activities. The Kirby-Bauer method was used to screen these compounds against various microorganisms, indicating their potential as antimicrobial agents (Balaji et al., 2017).

Structural Analysis and Coordination Property

The compound and its derivatives have also been studied for their structural properties and coordination with metal ions. These studies involve X-ray crystallography, spectroscopy, and quantum chemical calculations, aiding in the understanding of the molecular structure and its interactions with metal ions (Chen et al., 2007).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of (E)-4-(3-Bromo-phenyl)-but-3-en-2-one derivatives. These include detailed analysis using spectroscopic methods, crystal structure analysis, and quantum chemical investigations. Such research is crucial for understanding the properties of these compounds and their potential applications in various fields (Thanigaimani et al., 2015).

将来の方向性

The future directions for the research and development of “(E)-4-(3-Bromo-phenyl)-but-3-en-2-one” and related compounds could involve the exploration of their potential therapeutic applications. For instance, compounds with similar structures have been studied for their potential as EGFR inhibitors in non-small cell lung cancer treatment .

特性

IUPAC Name |

(E)-4-(3-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCEEXEFIACMQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876232 | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one | |

CAS RN |

65300-30-3, 26891-02-1 | |

| Record name | (3E)-4-(3-Bromophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65300-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-(3-Bromophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065300303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)